Cbdca, chemically known as cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a platinum-based compound widely investigated for its antitumor properties []. It belongs to the class of platinum-based antineoplastic agents [] and serves as a valuable tool in various scientific research areas, including preclinical models of cancer treatment and investigations of drug resistance mechanisms. This analysis will focus solely on its research applications, excluding drug use, dosage, and side effects.
Carboplatin is classified as an alkylating agent within the category of antineoplastic agents. Its chemical formula is C₁₈H₁₄N₂O₄Pt, and it is often referred to by its International Union of Pure and Applied Chemistry name, cis-diammine(cyclobutane-1,1-dicarboxylato)platinum(II). The compound is synthesized from cisplatin using cyclobutane-1,1-dicarboxylic acid as a key reagent.
The synthesis of carboplatin typically involves the reaction of cisplatin with cyclobutane-1,1-dicarboxylic acid in an aqueous solution. The process can be summarized in several steps:
Carboplatin features a square planar geometry typical of platinum(II) complexes. Its structure includes:
The molecular weight of carboplatin is approximately 371.25 g/mol. The compound exhibits characteristic infrared absorption bands that are useful for its identification .
Carboplatin undergoes various chemical reactions that are critical for its therapeutic activity:
The stability of carboplatin in physiological conditions makes it an effective chemotherapeutic agent compared to its predecessors .
Carboplatin's mechanism of action involves several key steps:
Studies have shown that carboplatin's effectiveness can be influenced by factors such as tumor type and genetic mutations within cancer cells .
These properties contribute to carboplatin's usability in clinical settings as a chemotherapy agent .
Carboplatin is widely used in oncology for treating various types of cancers:
Additionally, ongoing research aims to explore novel formulations and combinations with other drugs to enhance its therapeutic efficacy while minimizing side effects .
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) exerts its cytotoxic effects primarily through formation of DNA adducts. Upon cellular entry, its bidentate cyclobutanedicarboxylate (CBDCA) ligand undergoes aquation reactions in the lower-chloride intracellular environment, generating reactive monoaquated and diaquated platinum species. These electrophilic species covalently bind to nucleophilic sites on DNA, preferentially at the N7 position of guanine and adenine residues.
The activated platinum species form two primary types of DNA lesions:
Table 1: Characteristics of Carboplatin DNA Adducts
Adduct Type | Frequency | Primary Sites | Structural Impact |
---|---|---|---|
Intrastrand | 85–90% | d(GpG), d(ApG) | DNA bending (30–35°), helix unwinding |
Interstrand | 3–5% | G-C base pairs | DNA strand immobilization |
DNA-Protein | 5–10% | Histone H1, HMG proteins | Chromatin structural distortion |
The CBDCA ligand critically modulates carboplatin’s pharmacology:
Parameter | Carboplatin | Cisplatin | Oxaliplatin |
---|---|---|---|
Leaving Group | CBDCA (bidentate) | Chloride (monodentate) | DACH/oxalate |
Hydrolysis Rate | Slow (t1/2 ~1.5h) | Fast (t1/2 ~0.5h) | Intermediate |
Major Intrastrand Adduct | d(GpG) | d(GpG) | d(GpG)/d(GpXpG) |
ICL Formation | Moderate | High | Low |
Adduct Distortion Angle | 30–35° | 40–45° | 25–30° |
Data synthesized from [1] [5] [8]
Carboplatin’s DNA adducts are structurally analogous to cisplatin’s but form slower and at lower densities due to CBDCA’s bidentate chelation. Oxaliplatin’s bulky diaminocyclohexane (DACH) ligand generates adducts with distinct protein recognition profiles, evading mismatch repair (MMR)-mediated resistance [5].
Carboplatin disrupts microtubule dynamics via indirect tubulin interactions:
Table 3: Microtubule-Targeting Agents Synergistic with Carboplatin
Agent Class | Example | Binding Site | Synergy Mechanism |
---|---|---|---|
Taxanes | Paclitaxel | β-tubulin lumen | Suppresses carboplatin adduct repair |
Vinca Alkaloids | Vinorelbine | β-tubulin (+) end | Prolongs G2/M arrest |
Epothilones | Ixabepilone | Taxane site | Overcomes βIII-tubulin resistance |
Carboplatin’s reactivity extends to thiol-containing biomolecules:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: